![molecular formula C26H16N2O2S B15074924 N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE is a complex organic compound that features a cyano group attached to a phenyl ring, which is further connected to a benz[de]anthracene moiety through a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of the benz[de]anthracene core This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the attachment of the cyano-phenyl group through a coupling reaction, such as Suzuki coupling .
Chemical Reactions Analysis
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the benz[de]anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .
Comparison with Similar Compounds
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can be compared with other similar compounds, such as:
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide group.
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-METHYLAMINE: Similar structure but with a methylamine group instead of an acetamide group. The uniqueness of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16N2O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H16N2O2S/c27-14-16-5-3-6-17(13-16)28-24(29)15-31-23-12-11-19-18-7-1-2-8-20(18)26(30)22-10-4-9-21(23)25(19)22/h1-13H,15H2,(H,28,29) |
InChI Key |
WBTLLPSATGFNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)NC5=CC=CC(=C5)C#N)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


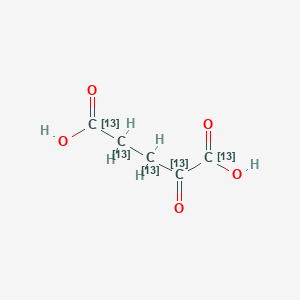
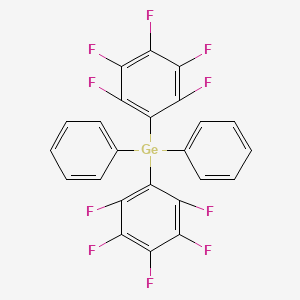

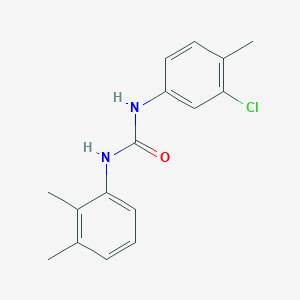
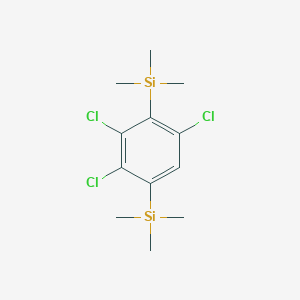
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

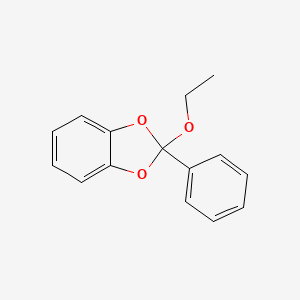
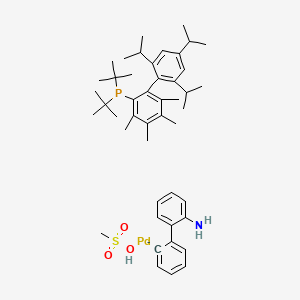
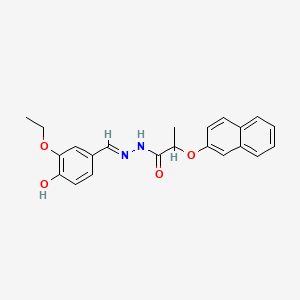
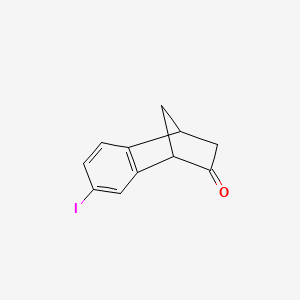
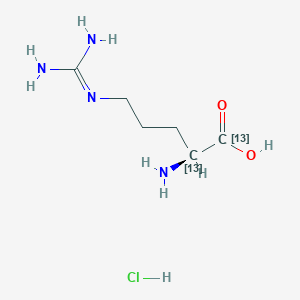
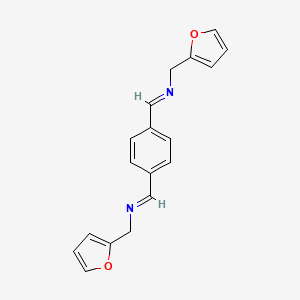
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
